Cas no 61830-11-3 (3-Bromoquinoline-2-carbonitrile)
3-Bromoquinoline-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-cyano-3-bromoquinoline
- 3-bromoquinoline-2-carbonitrile
- 3-Bromo-2-cyanoquinoline
- 3-Bromo-2-quinolinecarbonitrile
- 3-bromo-quinoline-2-carbonitrile
- SCHEMBL13405536
- 3-Bromo-2-quinolinecarbonitrile #
- DTXSID70346886
- EN300-108847
- CS-0136580
- HBLOASAMGUFRQN-UHFFFAOYSA-N
- DB-081661
- AKOS022658445
- Z1269143798
- 61830-11-3
- 3-Bromoquinoline-2-carbonitrile
-
- Inchi: 1S/C10H5BrN2/c11-8-5-7-3-1-2-4-9(7)13-10(8)6-12/h1-5H
- InChI Key: HBLOASAMGUFRQN-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)N=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 231.96400
- Monoisotopic Mass: 231.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- PSA: 36.68000
- LogP: 2.86898
3-Bromoquinoline-2-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromoquinoline-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B800103-10mg |
3-Bromoquinoline-2-carbonitrile |
61830-11-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800103-50mg |
3-Bromoquinoline-2-carbonitrile |
61830-11-3 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B800103-100mg |
3-Bromoquinoline-2-carbonitrile |
61830-11-3 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Enamine | EN300-108847-0.05g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 0.05g |
$179.0 | 2023-10-27 | |
| Enamine | EN300-108847-0.1g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 0.1g |
$268.0 | 2023-10-27 | |
| Enamine | EN300-108847-0.25g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 0.25g |
$383.0 | 2023-10-27 | |
| Enamine | EN300-108847-0.5g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 0.5g |
$601.0 | 2023-10-27 | |
| Enamine | EN300-108847-1.0g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 1g |
$770.0 | 2023-06-10 | |
| Enamine | EN300-108847-2.5g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-108847-5.0g |
3-bromoquinoline-2-carbonitrile |
61830-11-3 | 95% | 5g |
$2235.0 | 2023-06-10 |
3-Bromoquinoline-2-carbonitrile Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-Bromoquinoline-2-carbonitrile
Research Brief on 3-Bromoquinoline-2-carbonitrile (CAS: 61830-11-3): Recent Advances and Applications
3-Bromoquinoline-2-carbonitrile (CAS: 61830-11-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 3-Bromoquinoline-2-carbonitrile as a precursor for the synthesis of novel quinoline-based kinase inhibitors. The study demonstrated that the bromo and cyano functional groups at the 2- and 3-positions of the quinoline ring, respectively, play a crucial role in modulating the inhibitory activity against specific kinases involved in cancer progression. The compound's ability to undergo further functionalization via cross-coupling reactions was also highlighted, making it a valuable scaffold for structure-activity relationship (SAR) studies.
Another significant advancement was reported in the field of antimicrobial research. A team of scientists from the University of Cambridge utilized 3-Bromoquinoline-2-carbonitrile to develop a series of quinoline derivatives with potent activity against drug-resistant bacterial strains. The study, published in ACS Infectious Diseases, revealed that the introduction of electron-withdrawing groups, such as the cyano group, enhanced the compounds' ability to disrupt bacterial cell membranes. The findings suggest that 3-Bromoquinoline-2-carbonitrile could serve as a promising lead compound for the development of new antibiotics.
From a synthetic chemistry perspective, recent work has focused on optimizing the preparation of 3-Bromoquinoline-2-carbonitrile to improve yield and purity. A study in Organic Process Research & Development detailed a novel catalytic method using palladium-based catalysts, which significantly reduced the formation of by-products. This advancement is expected to facilitate the large-scale production of the compound for industrial and pharmaceutical applications.
In conclusion, 3-Bromoquinoline-2-carbonitrile (CAS: 61830-11-3) continues to be a compound of great interest in chemical biology and medicinal chemistry. Its unique structural features and reactivity make it a valuable building block for the development of new therapeutic agents. Future research is likely to explore its potential in other areas, such as neurodegenerative diseases and antiviral therapies, further expanding its applications in the biomedical field.
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